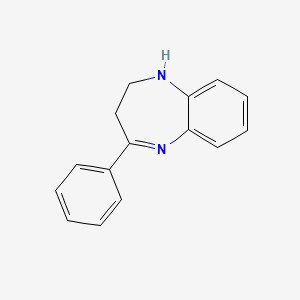

4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine

描述

4-Phenyl-2,3-dihydro-1H-1,5-benzodiazepine is a compound that belongs to the benzodiazepine class of drugs . It shares a similar structure with other benzodiazepines like alprazolam and lorazepam .

Synthesis Analysis

The synthesis of 1,5-benzodiazepine-2,3-dicarboxylates has been achieved by one-pot three-component domino reactions in the presence of a catalytic amount of γ-Fe2O3@SiO2/Ce (OTf)3 in EtOH at ambient temperature . The reactions of 1-benzoyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine with methyl 1-bromocycloalkanecarboxylates and zinc, followed by hydrolysis of the reaction mixtures, resulted in the formation of spiro-δ-lactams bearing a 2-(N-benzoylamino)phenyl substituent at the nitrogen atom .Molecular Structure Analysis

The structure of 2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine, a similar compound, contains a total of 44 bonds; 26 non-H bonds, 19 multiple bonds, 2 rotatable bonds, 1 double bond, 18 aromatic bonds, 3 six-membered rings, 1 seven-membered ring, 1 eleven-membered ring, 1 imine (aromatic), and 1 secondary amine (aromatic) .Chemical Reactions Analysis

The reactions of 1-benzoyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine with alicyclic Reformatsky reagents resulted in the formation of spiro-δ-lactams bearing a 2-(N-benzoylamino)phenyl substituent at the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine include a molecular weight of 222.28500, a density of 1.12g/cm3, a boiling point of 372.8ºC at 760 mmHg, and a flash point of 179.3ºC .科学研究应用

Antioxidant Activity

4-Phenyl-2,3-dihydro-1H-1,5-benzodiazepine derivatives have been synthesized and evaluated for their antioxidant activity. These compounds have shown promise in scavenging free radicals, which are harmful to biological systems. The antioxidant properties are assessed using various methods such as Hydrogen peroxide scavenging, Nitric oxide scavenging, DPPH, and FRAP assay .

Fluorescence Properties

The fluorescence properties of benzodiazepine derivatives make them suitable for applications such as fluorescent probes and photoluminescent materials. These compounds can exhibit a range of colors in different solvents, which is valuable for detecting metal ions and other analytical purposes .

Biological Activities

Benzodiazepine moieties are known for their diverse biological activities. They have been found to inhibit platelet aggregation, act as protein kinase inhibitors, H3 receptor antagonists, 5-HT antagonists, and possess anti-HIV and matrix metalloproteinase inhibitory properties .

Cholecystokinin Receptor Modulation

Some benzodiazepines are designed to act as agonists or antagonists of the peripheral (CCK-A) and central (CCK-B) receptor subtypes. These receptors are involved in various physiological processes, and modulating them can have therapeutic benefits for conditions like anxiety and gastrointestinal disorders .

Medicinal Chemistry Potential

The structural features of benzodiazepines, including the 4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine, have shown potential in medicinal chemistry. Their activities include vasorelaxant, anti-HIV, antitumor, antibacterial, and antifungal properties, making them valuable for drug development .

Chemical Synthesis and Drug Development

The imidazole ring, which is structurally similar to the benzodiazepine ring, is a core component of many natural products and pharmaceuticals. The synthesis routes and pharmacological activities of these compounds are of great interest in the development of new drugs, with benzodiazepines playing a crucial role in this field .

作用机制

Target of Action

Benzodiazepines typically target the gamma-aminobutyric acid (gaba) receptors in the central nervous system .

Mode of Action

Benzodiazepines generally enhance the effect of the neurotransmitter GABA, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .

Biochemical Pathways

Benzodiazepines typically affect the gabaergic pathway, enhancing the inhibitory effects of gaba in the central nervous system .

Result of Action

Generally, benzodiazepines result in decreased neuronal excitability and reduced transmission of nerve signals in the brain .

Action Environment

Factors such as ph, temperature, and presence of other substances can potentially affect the action of benzodiazepines .

属性

IUPAC Name |

4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2/c1-2-6-12(7-3-1)13-10-11-16-14-8-4-5-9-15(14)17-13/h1-9,16H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSMNBPALLFTAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2N=C1C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377993 | |

| Record name | 4-Phenyl-2,3-dihydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine | |

CAS RN |

20927-57-5 | |

| Record name | 4-Phenyl-2,3-dihydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

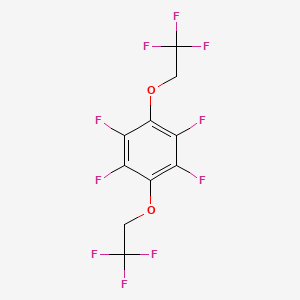

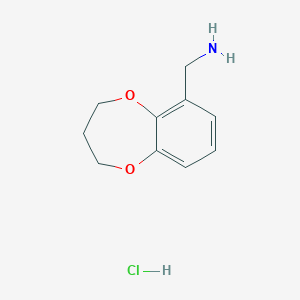

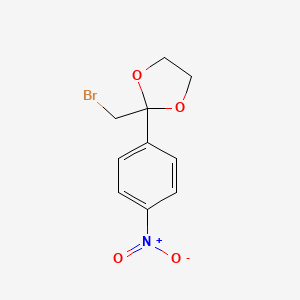

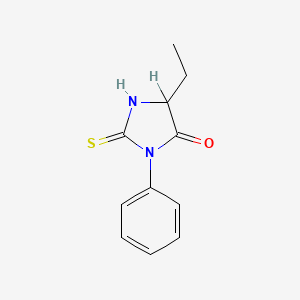

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-5-(5-[(4-chlorobenzyl)thio]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-YL)pyridine](/img/structure/B1607644.png)

![3-[4-(Methylsulfanyl)phenyl]benzonitrile](/img/structure/B1607667.png)